Cas no 1806795-93-6 (5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine)

5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine
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- インチ: 1S/C8H4F5N3/c9-7(10)5-3(15)2-16-4(1-14)6(5)8(11,12)13/h2,7H,15H2
- InChIKey: CXRSTOZDPDWHJC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C#N)C=1C(F)(F)F)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 294
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029070136-1g |
5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine |
1806795-93-6 | 97% | 1g |
$1,475.10 | 2022-03-31 |
5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridineに関する追加情報
Recent Advances in the Application of 5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine (CAS: 1806795-93-6) in Chemical Biology and Pharmaceutical Research
The compound 5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine (CAS: 1806795-93-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by its trifluoromethyl and difluoromethyl substituents, exhibits remarkable chemical stability and bioactivity, making it a promising candidate for drug development. Recent studies have explored its utility as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the most notable applications of 5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine is its role in the design of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the incorporation of this compound into inhibitor scaffolds has been shown to enhance binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this pyridine core exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to form key hydrogen bonds and hydrophobic interactions within the kinase active site, leading to improved therapeutic efficacy.
In addition to its applications in oncology, 5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine has also been investigated for its antimicrobial properties. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that fluorinated pyridine derivatives, including this compound, displayed broad-spectrum activity against drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of fluorine atoms was found to enhance membrane permeability and disrupt bacterial cell wall synthesis, suggesting a potential mechanism of action. These findings underscore the versatility of this compound in addressing global health challenges posed by antimicrobial resistance.
The synthetic accessibility of 5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine has also been a focal point of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development in late 2023, which utilized a one-pot, multi-component reaction to achieve high yields and purity. This advancement is expected to facilitate the large-scale production of the compound for further preclinical and clinical studies. Moreover, the stability of the compound under physiological conditions has been confirmed through pharmacokinetic studies, supporting its potential as a viable drug candidate.
Looking ahead, the continued exploration of 5-Amino-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine and its derivatives holds great promise for the development of next-generation therapeutics. Ongoing research is focused on optimizing its pharmacological properties, such as bioavailability and toxicity profiles, to meet regulatory requirements. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As the field progresses, this compound is likely to play a pivotal role in addressing unmet medical needs across a range of diseases.
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